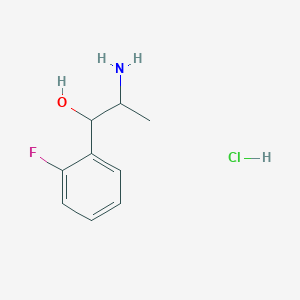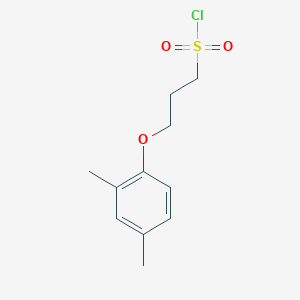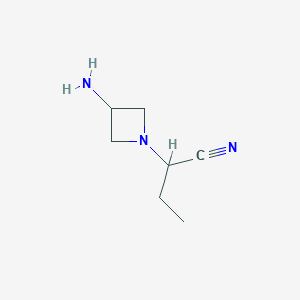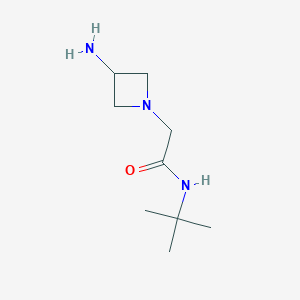
2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride
説明
“2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride” can be represented by the InChI code1S/C9H12FN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H . This indicates the presence of a fluorophenyl group attached to a propanol backbone, with an additional amino group and a hydrochloride moiety. Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.66 . It is a solid substance stored under inert atmosphere at 2-8°C . The boiling point is not specified .科学的研究の応用
Pharmaceutical Research and Drug Design
2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride and its derivatives play a significant role in pharmaceutical research, particularly in the synthesis of new drugs. For example, 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, was initially developed for medical purposes, highlighting the potential of such compounds in creating new therapeutic agents. In this context, methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are developed to detect these compounds in biological samples, indicating their relevance in pharmacokinetics and clinical research (Grumann et al., 2019).
Synthesis of Beta-Adrenoceptor Blocking Agents
Compounds similar to 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride have been investigated for their potential as beta-adrenoceptor blocking agents. For instance, a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are structurally related, have been synthesized and assessed for their affinity to beta-1 and beta-2 adrenoceptors, demonstrating the utility of these compounds in cardiovascular medicine (Rzeszotarski et al., 1979).
Development of Chiral Alcohols for Catalysis
The research in chiral alcohols like 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride extends to the field of catalysis. For instance, a chiral amino alcohol-based ligand was developed for the asymmetric alkynylation of chloral, leading to high yields of chiral trichloromethyl propargyl alcohols. These findings are significant in the development of pharmaceutical building blocks, illustrating the compound's role in synthetic organic chemistry (Jiang & Si, 2004).
Exploration in Material Science and Corrosion Inhibition
In material science, derivatives of 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. Such studies indicate the potential of these compounds in industrial applications, especially in corrosion prevention (Gao, Liang, & Wang, 2007).
Safety And Hazards
特性
IUPAC Name |
2-amino-1-(2-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-4-2-3-5-8(7)10;/h2-6,9,12H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNGIOEFRCCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)

![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)


![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)
